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Cytotoxicity Comparison

The table below summarizes the in vitro antiproliferative activity (ICso) of Thiocolchicine, N-deacetyl-N-
formylcolchicine (Gloriosine), and Colchicine against a panel of human cancer cell lines after a 48-hour

exposure [1].

ICso Values (nM) in Human Cancer Cell Lines [1]

. N-deacetyl-N- . . .
. Tissue . Thiocolchicine Colchicine
Cell Line o formylcolchicine .
Origin . (from study) (Positive Control)
(Gloriosine)
A549 Lung 32.61 45.21 42.15
HCT-116 Colon 38 41.2 42.9
MIA PaCa- Pancreas 41.92 45.98 41.25
2
MCF-7 Breast 45.2 50.21 43.25
HL-60 Leukemia 48.21 52.36 40.12
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. N-deacetyl-N- . .. .
) Tissue o Thiocolchicine Colchicine
Cell Line . formylcolchicine .
Origin L. (from study) (Positive Control)
(Gloriosine)
Normal Breast 700.48 Information missing Information
MCF-10A (Normal) missing

Key Findings:

e Potency: N-deacetyl-N-formylcolchicine (Gloriosine) demonstrated significant and selective
antiproliferative activity against all tested cancer cell lines, with ICso values ranging from ~33 to 100
nM [1].

e Comparative Efficacy: In this study, gloriosine was slightly more potent than thiocolchicine across
multiple cell lines and showed comparable potency to colchicine itself [1].

e Selectivity: Gloriosine was significantly less toxic against the normal breast cell line (MCF-10A),
suggesting a selective cytotoxicity towards cancer cells [1].

e Additional Activities: The study also reported that gloriosine induced the formation of apoptotic
bodies and inhibited cell migration in a wound healing assay using A549 lung cancer cells [1].

Mechanisms of Action and Structural Basis

The cytotoxicity of both thiocolchicine and N-deacetyl-N-formylcolchicine originates from their interaction

with tubulin, but their efficacy is influenced by their distinct chemical structures.
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¢ Shared Mechanism: Both compounds are tubulin-binding agents that inhibit microtubule
polymerization. Microtubules are critical components of the cell's cytoskeleton and are essential for
cell division (mitosis). Inhibiting their formation leads to mitotic arrest and ultimately triggers
apoptosis (programmed cell death) in rapidly dividing cells like cancer cells [1].

e Structural Insights:

o Thiocolchicine: A semi-synthetic derivative of colchicine where the oxygen atom on the C-ring
(tropolone ring) is replaced by a sulfur atom. This modification is responsible for its muscle
relaxant properties when glycosylated (as thiocolchicoside) and influences its pharmacological
profile [2] [1].

o N-deacetyl-N-formylcolchicine (Gloriosine): This natural analog features a formyl group (-
CHO) instead of an acetyl group (-COCHs) on the side chain at the 7-position (on the B-ring).
Molecular docking studies suggest that despite this change, gloriosine maintains a high affinity
for the colchicine-binding site on tubulin, which explains its potent cytotoxicity [1].
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Research Significance and Context

¢ Novel Lead Compound: The search results identify gloriosine as a potential lead for anticancer
drug discovery. Its potent and selective cytotoxicity, combined with its natural origin, makes it a
promising candidate for further development and structural optimization [1].

e Overcoming Colchicine Limitations: Colchicine itself has not been approved as an anticancer drug
due to issues like toxicity and the induction of multidrug resistance. Investigating analogs like
thiocolchicine and gloriosine helps researchers find compounds with improved therapeutic windows
and efficacy profiles [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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